ethyl 3-{[N-(cyclohexylcarbonyl)leucyl]amino}benzoate
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Overview
Description
ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE is an ester compound characterized by its complex structure, which includes a benzoate group, a cyclohexylformamido group, and a methylpentanamido group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces a new ester or amide depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of perfumes, flavoring agents, and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways. The cyclohexylformamido and methylpentanamido groups may contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
ETHYL ACETATE: A simpler ester with a similar functional group but less complex structure.
METHYL BUTYRATE: Another ester with a pleasant odor, used in flavoring and perfumes.
ETHYL BENZOATE: Structurally similar but lacks the cyclohexylformamido and methylpentanamido groups.
Uniqueness
ETHYL 3-[2-(CYCLOHEXYLFORMAMIDO)-4-METHYLPENTANAMIDO]BENZOATE is unique due to its complex structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C22H32N2O4 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 3-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]benzoate |
InChI |
InChI=1S/C22H32N2O4/c1-4-28-22(27)17-11-8-12-18(14-17)23-21(26)19(13-15(2)3)24-20(25)16-9-6-5-7-10-16/h8,11-12,14-16,19H,4-7,9-10,13H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
BRGULJXPUDQHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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